![molecular formula C19H15FN2O3S B11009728 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11009728.png)
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. The final step involves the coupling of the thiazole derivative with benzoic acid under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Substitution: The thiazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thioketones with aldehydes or other electrophiles.
- Acetylation : The thiazole compound is then acetylated to introduce the acetyl group, enhancing its biological activity.
- Coupling with Benzoic Acid Derivative : Finally, the compound is coupled with benzoic acid derivatives to form the target molecule.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the growth of leukemia and CNS cancer cell lines effectively .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cell Line Tested | Inhibition (%) |
---|---|---|
Compound A | MOLT-4 (Leukemia) | 84.19 |
Compound B | SF-295 (CNS) | 72.11 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum .
Table 2: Antimicrobial Activity of Thiazole Compounds
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound C | Staphylococcus aureus | 15 |
Compound D | Chromobacterium violaceum | 12 |
Alzheimer’s Disease Research
A recent study highlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, suggesting their application in treating Alzheimer's disease. The study utilized molecular docking simulations to demonstrate how these compounds interact with the active site of acetylcholinesterase, providing insights into their inhibitory mechanisms .
Cancer Therapeutics
Another case study focused on the synthesis and evaluation of thiazole-based compounds for their anticancer properties. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization in drug development .
Mechanism of Action
The mechanism of action of 3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares structural similarities but differs in the position of the fluorophenyl group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-thiazolyl]acetyl}amino)methyl]benzoic acid: Another related compound with variations in the thiazole and benzoic acid moieties.
Uniqueness
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's chemical formula is C11H8FNO2S with a molecular weight of 237.25 g/mol. Its structural representation includes a thiazole ring and a benzoic acid moiety, contributing to its diverse biological effects.
Property | Value |
---|---|
Chemical Formula | C11H8FNO2S |
Molecular Weight | 237.25 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits bactericidal properties, particularly inhibiting protein synthesis and nucleic acid production.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
In comparison to standard antibiotics like ciprofloxacin, which has an MIC of 0.381 μM for MRSA, this compound offers a promising alternative with moderate-to-good antibiofilm activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through various pathways. The specific mechanisms include the activation of caspases and modulation of cell cycle regulators.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10μM. The observed IC50 value was approximately 5μM, indicating potent cytotoxicity .
- In Vivo Studies : In murine models, administration of the compound resulted in tumor size reduction by approximately 50% compared to control groups. These findings suggest that the compound may act effectively in vivo, warranting further investigation into its pharmacokinetics and therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound appears to interfere with bacterial ribosomal function.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
- Biofilm Disruption : It demonstrates significant efficacy in disrupting biofilm formation in resistant bacterial strains.
Properties
Molecular Formula |
C19H15FN2O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15FN2O3S/c20-16-7-2-1-6-15(16)18-22-14(11-26-18)9-17(23)21-10-12-4-3-5-13(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
OQWJBFJBWJBEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O)F |
Origin of Product |
United States |
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